molecular formula C20H20N4S B15196017 1,2-Ethanediamine, N'-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- CAS No. 124959-62-2

1,2-Ethanediamine, N'-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl-

Cat. No.: B15196017
CAS No.: 124959-62-2
M. Wt: 348.5 g/mol
InChI Key: HYSZURUKXLLNHD-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- is a complex organic compound that features a quinazoline and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and benzothiophene intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include:

    Quinazoline derivatives: These are often synthesized through cyclization reactions involving anthranilic acid derivatives.

    Benzothiophene derivatives: These can be prepared via Friedel-Crafts acylation followed by cyclization.

The final coupling reaction usually requires a catalyst and may involve conditions such as elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides and benzothiophene sulfoxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline and benzothiophene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline or benzothiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The unique electronic properties of the quinazoline and benzothiophene moieties make this compound useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl)-N,N-dimethyl-: Lacks the quinazoline moiety.

    1,2-Ethanediamine, N’-(2-quinazolinyl)-N,N-dimethyl-: Lacks the benzothiophene moiety.

    1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N-methyl-: Has only one methyl group on the nitrogen atom.

Uniqueness

The presence of both the quinazoline and benzothiophene moieties in 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- makes it unique compared to similar compounds. This dual functionality can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research fields.

Properties

CAS No.

124959-62-2

Molecular Formula

C20H20N4S

Molecular Weight

348.5 g/mol

IUPAC Name

N-[4-(1-benzothiophen-2-yl)quinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C20H20N4S/c1-24(2)12-11-21-20-22-16-9-5-4-8-15(16)19(23-20)18-13-14-7-3-6-10-17(14)25-18/h3-10,13H,11-12H2,1-2H3,(H,21,22,23)

InChI Key

HYSZURUKXLLNHD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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